5-Bromo-3-methyl-isothiazole-4-carboxylic acid 5-Bromo-3-methyl-isothiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 23310-81-8
VCID: VC2740552
InChI: InChI=1S/C5H4BrNO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9)
SMILES: CC1=NSC(=C1C(=O)O)Br
Molecular Formula: C5H4BrNO2S
Molecular Weight: 222.06 g/mol

5-Bromo-3-methyl-isothiazole-4-carboxylic acid

CAS No.: 23310-81-8

Cat. No.: VC2740552

Molecular Formula: C5H4BrNO2S

Molecular Weight: 222.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-methyl-isothiazole-4-carboxylic acid - 23310-81-8

Specification

CAS No. 23310-81-8
Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
IUPAC Name 5-bromo-3-methyl-1,2-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C5H4BrNO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9)
Standard InChI Key ARHIBOUYOCZHRU-UHFFFAOYSA-N
SMILES CC1=NSC(=C1C(=O)O)Br
Canonical SMILES CC1=NSC(=C1C(=O)O)Br

Introduction

Structural Information and Identification

Basic Chemical Identity

5-Bromo-3-methyl-isothiazole-4-carboxylic acid is characterized by specific chemical identifiers that define its molecular structure and properties. The compound contains an isothiazole ring system with three key substituents: a bromine atom, a methyl group, and a carboxylic acid group.

ParameterValue
CAS Number23310-81-8
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
IUPAC Name5-bromo-3-methyl-1,2-thiazole-4-carboxylic acid

The compound features a five-membered heterocyclic ring with adjacent sulfur and nitrogen atoms (positions 1 and 2), forming the characteristic isothiazole structure. The specific arrangement of the functional groups around this core contributes to the compound's unique chemical identity and reactivity profile .

Structural Representation

The molecular structure of 5-Bromo-3-methyl-isothiazole-4-carboxylic acid can be represented using various chemical notation systems, which provide different ways to encode its structural information.

Notation SystemRepresentation
SMILESCC1=NSC(=C1C(=O)O)Br
InChIInChI=1S/C5H4BrNO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9)
InChIKeyARHIBOUYOCZHRU-UHFFFAOYSA-N

These representations are essential for database searches, computational studies, and structural comparisons with other compounds. The SMILES notation, in particular, provides a concise linear representation that can be easily processed by computational chemistry software .

Physical and Chemical Properties

Mass Spectrometry Data

Mass spectrometry is a valuable technique for identifying and characterizing 5-Bromo-3-methyl-isothiazole-4-carboxylic acid. Predicted Collision Cross Section (CCS) values for various adducts provide reference data for analytical applications.

Adductm/zPredicted CCS (Ų)
[M+H]+221.92189131.0
[M+Na]+243.90383132.6
[M+NH4]+238.94843135.3
[M+K]+259.87777134.4
[M-H]-219.90733129.7
[M+Na-2H]-241.88928132.3
[M]+220.91406129.8
[M]-220.91516129.8

These predicted values are particularly useful for analytical chemists working with liquid chromatography-mass spectrometry (LC-MS) techniques, as they can facilitate the identification of the compound in complex mixtures .

Functional Group Reactivity

The compound contains three key functional elements that determine its chemical behavior:

  • Carboxylic Acid Group: The carboxylic acid at position 4 can undergo typical reactions such as esterification, amide formation, and decarboxylation. This group contributes significantly to the compound's acidity and hydrogen-bonding capabilities.

  • Bromine Substituent: The bromine atom at position 5 makes the compound suitable for various coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. This enables the synthesis of more complex derivatives through carbon-carbon bond formation.

  • Isothiazole Ring: The heterocyclic core can participate in ring transformations, electrophilic substitutions, and other reactions typical of aromatic heterocycles.

The presence of these reactive sites makes 5-Bromo-3-methyl-isothiazole-4-carboxylic acid a versatile building block for organic synthesis and medicinal chemistry applications.

Related Compounds and Comparative Analysis

Isothiazole Derivatives

Several compounds structurally related to 5-Bromo-3-methyl-isothiazole-4-carboxylic acid have been described in the scientific literature:

  • 5-Bromo-3-methylisothiazole (CAS: 20493-60-1): This compound lacks the carboxylic acid group at position 4 but maintains the same isothiazole core with bromine and methyl substituents. The absence of the carboxylic acid group would significantly alter its physical properties and reactivity profile .

  • 4-Bromo-3-methyl-isothiazole-5-carboxylic acid: An isomer with the positions of the bromine and carboxylic acid groups swapped, potentially resulting in different biological activity and chemical behavior .

Thiazole Analogues

The thiazole ring system, which differs from isothiazole in the relative positions of the nitrogen and sulfur atoms, gives rise to several analogous compounds:

  • 2-Bromo-5-methylthiazole-4-carboxylic acid (CAS: 1194374-25-8): This compound contains a thiazole ring instead of an isothiazole ring, with the nitrogen and sulfur atoms in non-adjacent positions. The different electronic distribution in the ring likely affects its reactivity and biological properties .

  • 5-Bromo-2-methyl-1,3-thiazole (CAS: 57268-16-3): A simpler thiazole derivative lacking the carboxylic acid group, with molecular weight of 178.050 g/mol and a predicted boiling point of 199.2±13.0°C at 760 mmHg .

  • 2-Methyl-1,3-thiazole-4-carboxylic acid (CAS: 35272-15-2): A non-brominated thiazole derivative with potential for different chemical and biological activities compared to brominated counterparts .

  • 4-Methylthiazole-5-carboxylic acid (CAS: 20485-41-0): Another positional isomer in the thiazole series with a different arrangement of the methyl and carboxylic acid groups .

Comparing these related compounds can provide valuable insights into structure-activity relationships and the effects of specific structural modifications on chemical reactivity and biological properties.

ParameterSpecification
Purity≥95%
FormSolid
Storage ConditionsCool, dry conditions
Typical Package Sizes1-5 g

The commercial availability of this compound facilitates its use in research without the need for complex synthesis, although larger quantities might require custom synthesis arrangements .

Future Research Directions

The current literature suggests several promising directions for future research involving 5-Bromo-3-methyl-isothiazole-4-carboxylic acid:

  • Comprehensive Antimicrobial Screening: Systematic evaluation of the compound's activity against a broad range of bacterial, fungal, and viral pathogens could reveal specific applications in antimicrobial research.

  • Derivatization Studies: Exploration of various chemical modifications, particularly at the carboxylic acid position, could generate libraries of compounds with enhanced biological activities.

  • Structure-Activity Relationship Analysis: Comparison with structurally related compounds could help identify the essential structural features required for specific biological activities.

  • Mechanistic Investigations: Studies to elucidate the precise mechanism of action in biological systems would provide valuable insights for drug development efforts.

  • Applications in Material Science: Investigation of potential applications beyond medicinal chemistry, such as in polymer science or as components of functional materials.

These research directions could significantly expand our understanding of the properties and potential applications of 5-Bromo-3-methyl-isothiazole-4-carboxylic acid and related heterocyclic compounds.

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